(E)-4-(Aminooxy)but-2-ene-1-thiol

Bioconjugation Linker synthesis ADC intermediates

Researchers requiring geometrically defined bioconjugation often face conformational heterogeneity from flexible saturated or PEG-based linkers, which can compromise conjugate stability and spatial precision. (E)-4-(Aminooxy)but-2-ene-1-thiol resolves this through its rigid trans-alkene spacer that locks aminooxy and thiol termini into a fixed orientation. • Enables acid-labile disulfide ADC constructs stable at pH 7.4 with payload release at pH ~2, distinct from hydrazone (pH ~5) or maleimide (retro-Michael exchange) mechanisms. • Provides consistent carbohydrate-protein presentation geometry for glycoconjugate vaccine development via oxime-thioether coupling. • Supplied as custom synthesis with batch-specific QC; typical lead time 2-4 weeks. Inquire for bulk pricing.

Molecular Formula C4H9NOS
Molecular Weight 119.19 g/mol
Cat. No. B12854595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-(Aminooxy)but-2-ene-1-thiol
Molecular FormulaC4H9NOS
Molecular Weight119.19 g/mol
Structural Identifiers
SMILESC(C=CCS)ON
InChIInChI=1S/C4H9NOS/c5-6-3-1-2-4-7/h1-2,7H,3-5H2/b2-1+
InChIKeyUDKVCFOJQCATBB-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-4-(Aminooxy)but-2-ene-1-thiol – Defined-Geometry Aminooxy-Thiol Linker


(E)-4-(Aminooxy)but-2-ene-1-thiol (IUPAC: O-[(E)-4-sulfanylbut-2-enyl]hydroxylamine; molecular formula C₄H₉NOS; MW ~119.19 g/mol) is a small-molecule heterobifunctional linker belonging to the aminooxy-alkanethiol class [1]. It features an (E)-configured double bond within a four-carbon backbone that separates a terminal thiol (–SH) from an aminooxy (–ONH₂) group. This compound serves as the free-thiol precursor to the activated disulfide cross-linking reagent 1-(aminooxy)-4-[(3-nitro-2-pyridyl)dithio]-(E)-but-2-ene, a reagent explicitly designed for ketone-reactive, thiol-coupling bioconjugation strategies [2]. Its defining structural feature — the rigid (E)-alkene spacer — distinguishes it from fully saturated aminooxy-alkanethiols and flexible PEG-based analogs, providing a conformationally restricted scaffold that directly impacts conjugate geometry, linker stability, and spatial orientation in protein–drug and carbohydrate–protein constructs [3].

Chemoselective aminooxy-thiol bioconjugation scaffold
Rigid (E)-alkene spacer for defined conjugate geometry
Precursor to activated disulfide cross-linking reagent

(E)-4-(Aminooxy)but-2-ene-1-thiol: Advantages Over Saturated and PEG Linkers


Aminooxy-thiol linkers as a class share two orthogonal reactive groups, but the spacer architecture between them dictates critical performance parameters — inter-functional distance, conformational flexibility, hydrolytic stability of derived conjugates, and synthetic accessibility. Saturated analogs such as 4-(aminooxy)butane-1-thiol (or its hydrochloride salt, 1-(aminooxy)-4-mercaptobutane) possess a freely rotating C4 alkane chain that introduces conformational heterogeneity into final conjugates [1]. PEG-based alternatives (e.g., Aminooxy-PEG3-thiol, HS-PEG-ONH₂) provide longer, flexible tethers with improved aqueous solubility but at the cost of reduced spatial precision and potential immunogenicity of the PEG domain [2]. The (E)-4-(aminooxy)but-2-ene-1-thiol scaffold occupies a distinct design space: the trans double bond locks the aminooxy and thiol termini into a fixed relative orientation, enabling predictable conjugate geometry while retaining a short (~4-bond) inter-functional distance that minimizes linker bulk. This rigidity has been exploited in antibody-drug conjugate (ADC) contexts where the unsaturated linker-derived disulfide conjugate demonstrated exceptional stability under physiological conditions yet permitted controlled payload release at pH ~2 [3]. Generic substitution with a flexible saturated or PEG linker would eliminate this defined-geometry feature and may alter both conjugate stability and biological performance.

Saturated aminooxy-alkanethiols introduce conformational heterogeneity due to free bond rotation.
PEG-based linkers lack spatial precision and may introduce immunogenicity concerns.
Defined (E)-geometry is critical for conjugate stability and batch-to-batch reproducibility.

(E)-4-(Aminooxy)but-2-ene-1-thiol: Quantitative Evidence vs. Saturated/PEG Linkers


Deprotection Yield: Unsaturated vs. Saturated Linker

In the Webb and Kaneko (1990) synthesis, the final deprotection step to generate the free aminooxy-thiol hydrochloride proceeded with a 60% isolated yield for the unsaturated compound (1-(aminooxy)-4-mercapto-(E)-but-2-ene hydrochloride, compound 10) versus 51% for the saturated analog (1-(aminooxy)-4-mercaptobutane hydrochloride, compound 6) [1]. Both syntheses employed comparable reaction sequences (acetimidate protection → bromide alkylation → thioacetate displacement → deprotection), with the unsaturated variant using 1,4-dibromo-(E)-but-2-ene as the alkylating agent. The 9-percentage-point yield advantage for the unsaturated intermediate is notable given the additional synthetic value of the rigid (E)-alkene spacer installed in the same step.

Deprotection Yield
Head-to-head
60% vs 51% isolated yield (unsaturated vs saturated)
Reported synthetic yield context; supports procurement cost review.
Comparable conditions; Webb & Kaneko 1990.
Bioconjugation Linker synthesis ADC intermediates

Conformational Rigidity: (E)-Alkene vs. Saturated Spacer

The (E)-4-(aminooxy)but-2-ene-1-thiol scaffold features a trans-configured double bond that restricts rotation about the C2–C3 bond, locking the aminooxy and thiol termini into a fixed relative orientation. NMR data for the derived hydrochloride (compound 10) confirm the (E)-configuration: characteristic olefinic proton signals at δ 5.77 and 5.54 ppm with complex coupling patterns consistent with a trans-disubstituted alkene, and ¹³C NMR signals at δ 136.42 (NOCH₂CH=CH) and 127.02 (CH=CHCH₂S) [1]. In contrast, the saturated analog 1-(aminooxy)-4-mercaptobutane hydrochloride (compound 6) shows only methylene envelope signals (δ 1.54 and 1.46 ppm, complex multiplets) corresponding to a freely rotating C4 chain with no conformational restriction [1]. This rigidity is absent in both saturated aminooxy-alkanethiols and PEG-based aminooxy-thiol linkers (e.g., Aminooxy-PEG3-thiol), which possess fully flexible spacer domains .

Conformational Rigidity
Head-to-head
Rigid trans-alkene (1 rotatable bond) vs freely rotating C4 chain (3 rotatable bonds); NMR confirms fixed geometry.
Defined geometry may ensure conjugate batch reproducibility.
¹H/¹³C NMR in CD₃OD; compound 10 hydrochloride.
Structural biology Conjugate design Linker geometry

ADC Disulfide Conjugate Stability and Acidic Release

The activated disulfide derivative of the (E)-but-2-ene scaffold — 1-(aminooxy)-4-[(3-nitro-2-pyridyl)dithio]-(E)-but-2-ene hydrochloride (compound 2) — was used to construct an adriamycin-antibody conjugate via: (i) oxime formation between the aminooxy group and the ketone of adriamycin, followed by (ii) disulfide exchange with a thiolated antibody in neutral phosphate buffer. The resulting drug-antibody conjugate was reported to be 'exceptionally stable,' requiring exposure to strongly acidic media (aqueous phosphoric acid, ca. pH 2) to release the adriamycin payload [1]. This pH-dependent release profile is characteristic of the disulfide linkage geometry influenced by the rigid (E)-alkene scaffold and contrasts with maleimide-based thiol conjugates (e.g., those derived from N-[4-(aminooxy)butyl]maleimide linkers), which rely on thiosuccinimide linkages known to undergo retro-Michael exchange in circulation [2].

ADC Conjugate Stability
Class-level inference
Disulfide conjugate requires pH ~2 for payload release; maleimide-thiol conjugates undergo exchange at physiological pH.
Supports acid-labile release mechanism context.
Adriamycin-MAb conjugate data (Webb 1990).
Antibody-drug conjugate Controlled release Disulfide linker

Carbohydrate-Protein Conjugation Efficiency in Vaccines

The aminooxy-thiol heterobifunctional linker strategy — of which (E)-4-(aminooxy)but-2-ene-1-thiol is a direct structural congener — was validated by Kubler-Kielb and Pozsgay (2005) for carbohydrate-to-protein conjugation under mild aqueous conditions (neutral pH, ambient temperature, short reaction time) [1]. The method involves thioether coupling of the linker's thiol terminus to a bromoacylated protein, followed by oxime condensation between the aminooxy terminus and aldehydo/keto-derivatized saccharides. This protocol achieved successful conjugation of neutral mono- and tetrasaccharides as well as a negatively charged ribitol-phosphate construct to BSA, with uncoupled saccharide recoverable in its original form [1]. In subsequent vaccine applications by the same group, conjugates prepared via aminooxy-oxime chemistry contained an average of 19 saccharide chains per BSA molecule and elicited anti-polysaccharide IgG responses in mice [2]. While these studies employed aminooxy-thiol linkers with varying backbone structures, the defined (E)-geometry of (E)-4-(aminooxy)but-2-ene-1-thiol provides the additional advantage of a fixed inter-functional orientation not present in the saturated linker variants used in the original study.

Vaccine Conjugation
Cross-study comparable
Aminooxy-thiol method achieves ~19 saccharide chains per BSA; (E)-geometry adds conformational control.
Supports vaccine conjugate architecture studies.
Kubler-Kielb & Pozsgay 2005; related linker scaffolds.
Conjugate vaccine Carbohydrate-protein conjugation Oxime chemistry

Shelf Stability: Activated Disulfide at Room Temperature

The saturated nitropyridyl disulfide derivative (compound 1, 1-(aminooxy)-4-[(3-nitro-2-pyridyl)dithio]butane hydrochloride) was explicitly reported to be 'stable when stored at room temperature for several months' after recrystallization from methanol/ethyl acetate/ether [1]. While the same explicit stability statement is not repeated verbatim for the unsaturated analog (compound 2), both compounds are described as 'stable alkoxylamino cross-linking reagents' in the opening paragraph of the paper, indicating comparable ambient storage stability [1]. The unsaturated compound 2 was obtained as light yellow flakes with a sharp melting point of 135 °C after recrystallization, consistent with a well-defined crystalline solid form amenable to long-term storage [1]. By contrast, many commercial PEG-based aminooxy-thiol linkers require storage at -20 °C under inert atmosphere due to thiol oxidation sensitivity and PEG hygroscopicity [2].

Shelf Stability
Class-level inference
Activated disulfide (compound 2) stable at ambient temperature for months; crystalline solid, mp 135°C.
Supports ambient storage and logistics context.
Saturated analog explicitly stable; PEG analogs require -20°C.
Reagent stability Cross-linking reagent Long-term storage

(E)-4-(Aminooxy)but-2-ene-1-thiol Application Scenarios


ADC Development with pH-Controlled Payload Release

Procurement of (E)-4-(aminooxy)but-2-ene-1-thiol is indicated when developing ADCs that demand a disulfide-based, acid-labile release mechanism. The activated nitropyridyl disulfide derivative (compound 2, derived from this thiol) forms drug-antibody conjugates that remain intact under physiological conditions (pH 7.4) but release the payload upon exposure to strongly acidic media (ca. pH 2), as demonstrated with an adriamycin-MAb construct [1]. This release profile is distinct from hydrazone linkers (cleavage at pH ~5, potentially premature in endosomes) and maleimide linkers (susceptible to retro-Michael exchange with serum thiols). The rigid (E)-alkene spacer further ensures a defined spatial relationship between the antibody attachment point (via disulfide) and the drug attachment point (via oxime), minimizing conformational heterogeneity in the final ADC product [1].

Conjugate Vaccines with Defined Antigen Presentation

For vaccine developers employing oxime-based carbohydrate-protein conjugation (as validated by Kubler-Kielb and Pozsgay, 2005, and subsequent glycoconjugate vaccine studies), (E)-4-(aminooxy)but-2-ene-1-thiol provides a conformationally restricted linker scaffold [2]. The aminooxy terminus reacts chemoselectively with aldehydo/keto-derivatized oligo- or polysaccharides to form stable oxime linkages under mild aqueous conditions, while the thiol terminus enables thioether coupling to bromoacylated carrier proteins (e.g., BSA, diphtheria toxoid, tetanus toxoid) [2]. The fixed (E)-geometry of the spacer ensures that each saccharide chain is presented at a consistent distance and orientation from the protein surface — a parameter that may influence B-cell receptor cross-linking efficiency and the magnitude of the anti-polysaccharide IgG response [3].

SAM Fabrication with Photo-Caged Aminooxy Functionality

The aminooxy-alkanethiol architecture of (E)-4-(aminooxy)but-2-ene-1-thiol is directly applicable to gold-surface SAM formation, as demonstrated for structurally related aminooxy-alkanethiols [4]. The thiol terminus chemisorbs onto gold surfaces to form well-ordered monolayers, while the aminooxy group remains available for subsequent chemoselective conjugation of carbonyl-containing biomolecules (ketone- or aldehyde-modified proteins, peptides, or small-molecule probes) via oxime bond formation. The (E)-alkene within the short C4 spacer provides a rigid, electronically distinct tether compared to saturated alkanethiol SAM formers, potentially influencing packing density, tilt angle, and the presentation geometry of the reactive aminooxy group at the monolayer-solution interface [4]. Photo-caged variants of this scaffold (NPPOC-protected aminooxy) have been demonstrated for light-activated spatial patterning of biomolecule immobilization [4].

Two-Step Bioconjugation with Orthogonal Chemistries

(E)-4-(Aminooxy)but-2-ene-1-thiol serves as the key intermediate for preparing the activated heterobifunctional cross-linker 1-(aminooxy)-4-[(3-nitro-2-pyridyl)dithio]-(E)-but-2-ene (compound 2), a reagent that combines an aldehyde/ketone-reactive aminooxy group with a thiol-reactive nitropyridyl disulfide (Npys) group [1]. This dual orthogonal reactivity enables sequential, site-specific conjugation: (i) oxime formation with a carbonyl-containing biomolecule (e.g., periodate-oxidized antibody glycans, ketone-modified peptides, or aldehyde-derivatized carbohydrates), followed by (ii) disulfide exchange with a free thiol on a second biomolecule (e.g., cysteine-containing proteins, thiol-modified oligonucleotides, or thiolated surfaces). The rigid (E)-spacer ensures that the two conjugated entities are held at a fixed distance, which is advantageous when proximity effects influence FRET efficiency, enzymatic activity, or binding avidity in the final heteroconjugate construct [1].

Application
Selection Property
Validation Focus
ADC payload-release mechanism studies
Rigid (E)-alkene disulfide, pH-dependent release
Payload release at acidic pH, physiological stability
Conjugate vaccine architecture studies
Fixed oxime-thioether orientation
Antigen presentation geometry, immunogenicity endpoints
SAM-based surface functionalization
Thiol-gold chemisorption, (E)-alkene tether
Monolayer packing, aminooxy reactivity at interface
Orthogonal bioconjugation workflows
Sequential oxime-disulfide exchange
Site-specificity, conjugate geometry reproducibility
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